RP101075 is derived from the class of compounds known as indans and oxadiazoles. It is classified as a sphingosine-1-phosphate receptor modulator, specifically targeting receptor 1. The compound has been studied in preclinical models to understand its pharmacological effects and therapeutic potential in conditions like traumatic brain injury and multiple sclerosis .
The synthesis of RP101075 involves multi-step organic reactions, typically starting from commercially available precursors. While specific detailed synthetic routes for RP101075 are not extensively documented in the literature, similar compounds in its class often utilize techniques such as:
These methods ensure the production of high-purity RP101075 suitable for biological testing.
The molecular structure of RP101075 can be represented by its chemical formula, which typically includes carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that allows it to interact selectively with sphingosine-1-phosphate receptor 1.
While the exact structural data for RP101075 is not provided in the search results, compounds within this category generally exhibit complex three-dimensional configurations that are crucial for their biological activity. The structural integrity is often confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The chemical reactivity of RP101075 is primarily characterized by its interactions with sphingosine-1-phosphate receptors. Upon binding to these receptors, RP101075 may undergo conformational changes that activate intracellular signaling pathways involved in cell survival, proliferation, and immune modulation.
Specific reactions may include:
These interactions are crucial for understanding how RP101075 exerts its therapeutic effects.
The mechanism of action for RP101075 involves selective modulation of sphingosine-1-phosphate receptor 1. Upon administration, RP101075 binds to this receptor, which leads to:
Research indicates that these effects can significantly improve outcomes in models of traumatic brain injury by reducing edema and enhancing cognitive recovery .
While specific physical properties such as melting point or boiling point for RP101075 are not detailed in the search results, compounds similar to it typically exhibit:
Chemical properties include reactivity with nucleophiles due to potential electrophilic centers within its structure.
RP101075 is primarily investigated for its applications in:
Ongoing research aims to further elucidate its efficacy and safety profile in clinical settings, paving the way for future therapeutic applications.
RP101075 ((S)-5-[3-((1S,2R,3R,4S)-3-amino-1,2,4-trihydroxybutyl)-1,2-dihydroxycyclopentane]-2-(1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one) represents a structurally optimized metabolite of ozanimod, designed for enhanced S1P receptor selectivity and metabolic stability. Its synthesis employs sophisticated multi-step organic strategies to construct its complex heterocyclic architecture and install precise functional groups governing receptor interactions.
The synthesis initiates with strategically designed condensation reactions to assemble the indaneamine core—a structural hallmark critical for S1P receptor engagement. While explicit synthetic routes for RP101075 remain proprietary in the literature, analogous sphingosine mimetics utilize Knoevenagel or Pictet-Spengler condensations to form key nitrogen-containing heterocycles. These reactions typically involve carbonyl compounds (aldehydes/ketones) reacting with active methylene compounds or amino derivatives under acidic or basic catalysis, generating conjugated systems with extended π-electron networks essential for receptor binding. Subsequent cyclodehydration steps yield fused bicyclic structures resembling the indane scaffold of RP101075. Rigorous control of reaction parameters (temperature, solvent polarity, catalyst loading) during condensation is imperative to prevent racemization and ensure regioselective ring closure, directly impacting the compound's final chiral integrity [1] [4].
Following core assembly, targeted functional group modifications fine-tune S1P receptor subtype selectivity. RP101075 exhibits exceptional selectivity (>10,000-fold for S1PR1 over S1PR2/3/4 and >100-fold over S1PR5), attributable to specific chemical alterations:
Table 1: Receptor Selectivity Profile of RP101075
Receptor Subtype | EC₅₀ (nM) | Selectivity Ratio vs. S1PR1 |
---|---|---|
S1PR1 | 0.27 | 1 (Reference) |
S1PR5 | 5.9 | >100-fold |
S1PR2 | >10,000 | >10,000-fold |
S1PR3 | >10,000 | >10,000-fold |
S1PR4 | >10,000 | >10,000-fold |
Source: Derived from MedChemExpress data [1]
These modifications collectively shift the binding equilibrium towards S1PR1 agonism while minimizing interactions with S1PR3—associated with adverse cardiovascular effects like bradycardia and hypertension in less selective modulators [4].
Achieving pharmaceutical-grade RP101075 necessitates advanced purification to remove enantiomeric impurities and synthetic byproducts impacting pharmacological activity. Techniques employed include:
These methods ensure high chemical purity (>98%) and enantiomeric excess critical for consistent biological activity and safety profiles in preclinical testing [1] [7].
The indaneamine core of RP101075 contains a stereogenic center, making enantioselective synthesis paramount. The pharmacologically active enantiomer is designated (S)-RP101075 (CAS: 1306760-73-5), while its distomer is (R)-RP101074. Key synthetic strategies include:
Table 2: Metabolic and Pharmacological Comparison of RP101075 Enantiomers
Property | (S)-RP101075 | (R)-RP101074 |
---|---|---|
MAO B Metabolism (CLint, μl/min/mg) | 12 (Human) | Not Detectable |
S1PR1 EC₅₀ | 0.27 nM | Inactive (>10,000 nM) |
MAO B Kₘ (μM) | 4.8 (Human Mitochondria) | N/A |
Key Pharmacological Effect | S1PR1 Agonism, Immune Cell Sequestration | No Significant Activity |
Source: Adapted from Drug Metabolism & Disposition data [7]
The assignment of absolute configuration (R or S) follows the Cahn-Ingold-Prelog (CIP) rules: prioritizing substituents by atomic number at the chiral center, orienting the lowest priority group away, and determining clockwise (R) or counterclockwise (S) sequence of the remaining groups [3]. For RP101075, the active enantiomer’s (S) designation signifies its specific spatial arrangement essential for target binding.
Stereochemistry profoundly influences RP101075's susceptibility to metabolism by mitochondrial monoamine oxidase B (MAO B). This enzyme exhibits marked stereospecificity for the (S)-enantiomer:
Table 3: Interspecies Kinetics of MAO B-Mediated Metabolism of (S)-RP101075
Species | Kₘₐₚₚ (μM) | Vₘₐₓ (pmol/min/mg) | Clᵢₙₜ (μl/min/mg) | Efficiency Relative to Human |
---|---|---|---|---|
Human | 4.8 | 50.3 | 12.0 | 1.0 (Reference) |
Monkey | 3.0 | 80.6 | 27.2 | ~2.3x Higher |
Rat | 35 | 114 | 3.25 | ~4x Lower |
Mouse | 33 | 37.3 | 1.14 | ~11x Lower |
Source: Data from Drug Metab Dispos 2021 [7]
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1